molecular formula C24H28N4O3S2 B2567908 4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897483-52-2

4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2567908
CAS No.: 897483-52-2
M. Wt: 484.63
InChI Key: SKSIEFXCHZZSCO-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole ( 897483-52-2) is a chemical compound with the molecular formula C24H28N4O3S2 and a molecular weight of 484.63 g/mol . This benzothiazole derivative is offered for research purposes and is strictly for non-human use. Benzothiazole is a privileged scaffold in medicinal chemistry, with its analogues demonstrating a wide range of pharmacological activities in scientific research . The core benzothiazole structure is a fundamental building block in the search for novel drug molecules and is found in compounds investigated for various activities, including anti-tubercular, anti-convulsant, anti-microbial, and anti-inflammatory properties . Furthermore, structurally related heterocyclic compounds, such as benzimidazoles (which share a similar bicyclic architecture), have been reported to exert anti-inflammatory effects by interacting with key targets like cyclooxygenase-2 (COX-2) and cannabinoid receptors . The presence of a piperazine and a pyrrolidine-1-sulfonyl group in this specific compound suggests potential for complex molecular interactions, making it a valuable candidate for hit-to-lead optimization in drug discovery programs. Researchers can utilize this compound as a key intermediate or as a probe for developing new therapeutic agents targeting inflammatory pathways, infectious diseases, and beyond. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c1-17-15-18(2)22-21(16-17)32-24(25-22)27-13-11-26(12-14-27)23(29)19-5-7-20(8-6-19)33(30,31)28-9-3-4-10-28/h5-8,15-16H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSIEFXCHZZSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic routes may include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the pyrrolidine-1-sulfonyl group and the piperazin-1-yl group can be done through nucleophilic substitution reactions, often using reagents like sulfonyl chlorides and piperazine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sulfonyl chlorides, piperazine derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole exhibit significant anticancer activity. A study involving various benzothiazole derivatives demonstrated their efficacy against several cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)

The synthesized compounds showed moderate to potent inhibition of cell proliferation, suggesting that this compound may serve as a promising lead in anticancer drug development .

Neuropharmacological Applications

In addition to its anticancer properties, the compound has been studied for its potential neuropharmacological effects. Research indicates that similar benzothiazole derivatives can act as metabotropic glutamate receptor agonists. This action may provide therapeutic benefits in treating neurological disorders such as anxiety and depression .

Antimicrobial Activity

The compound's structural components also suggest potential antimicrobial properties. Studies have shown that benzothiazole and piperazine derivatives exhibit significant activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These findings indicate that the presence of both benzothiazole and piperazine enhances antimicrobial efficacy.

Case Studies and Research Findings

  • Anticancer Screening : A library of novel benzothiazole-piperazine hybrids was synthesized and evaluated for antiproliferative activity against multiple cancer cell lines. The results indicated that many compounds exhibited significant cytotoxicity, warranting further investigation into their structural modifications for enhanced activity .
  • Neuropharmacological Studies : Research focusing on the interaction of benzothiazole derivatives with glutamate receptors highlighted their potential as therapeutic agents for neurological conditions. The ability to modulate neurotransmitter systems suggests a dual role in both neuroprotection and treatment of psychiatric disorders .
  • Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial properties of synthesized compounds similar to the target compound, revealing promising results against various pathogens, thus supporting its application in infectious disease treatment.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Benzothiazole Derivatives: Compounds with a benzothiazole core, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

Uniqueness

4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a novel derivative of benzothiazole that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by the following components:

  • A benzothiazole core, which is known for its pharmacological properties.
  • A piperazine ring which often contributes to the bioactivity of compounds.
  • A pyrrolidine sulfonamide group that enhances solubility and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Cell LineLog GI50 ValueType of Cancer
CCRF-SB-5.48Acute B-lymphoblastic leukemia
DU-145-5.50Prostate cancer
HepG2-5.51Liver cancer
MCF-7-5.56Breast cancer
HCT-116-5.49Colorectal cancer

These values indicate that the compound exhibits strong inhibitory effects on cell proliferation at low concentrations, comparable to established chemotherapeutic agents like 5-fluorouracil .

The mechanisms underlying the anticancer activity of this compound appear to involve:

  • Induction of apoptosis in cancer cells through cell cycle arrest.
  • Activation of procaspase-3 , leading to programmed cell death.
  • Inhibition of specific signaling pathways critical for tumor growth and survival.

In vitro studies have shown that treatment with this compound results in increased levels of apoptotic markers in various cancer cell lines .

Study 1: Anticancer Activity Evaluation

In a study conducted by Al-Soud et al., several benzothiazole derivatives were synthesized and tested for their antiproliferative effects against multiple human-derived cancer cell lines. The compound demonstrated a CC50 (concentration causing 50% cell death) value of approximately 8 µM against DU-145 cells, indicating significant anticancer activity .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the benzothiazole scaffold could enhance biological activity. The introduction of halogen substituents on the aromatic rings increased potency against various cancer types . This finding underscores the importance of chemical structure in determining biological efficacy.

Q & A

Q. Advanced Research Focus

  • Docking studies : Perform ensemble docking against crystal structures of related targets (e.g., PDB entries for PI3K or EGFR). Prioritize poses with hydrogen bonds to the benzothiazole nitrogen and sulfonyl oxygen .
  • ADME prediction : Use SwissADME or pkCSM to estimate logP (target ~3.5 for blood-brain barrier penetration), solubility (≥50 µM), and CYP450 inhibition .
  • Metabolic stability : Simulate Phase I metabolism (e.g., cytochrome P450-mediated oxidation) using StarDrop or MetaSite .

How can researchers design derivatives to improve solubility without compromising bioactivity?

Q. Advanced Research Focus

  • Polar group incorporation : Attach hydroxyl or tertiary amine groups to the piperazine ring. For example, hydroxyethyl-piperazine derivatives show enhanced aqueous solubility (up to 2.5 mg/mL) while retaining activity .
  • Prodrug strategies : Convert the benzothiazole methyl groups to phosphate esters or glycosides for pH-dependent release .
  • Co-crystallization studies : Identify solvates or co-crystals with succinic acid or L-proline to improve dissolution rates .

What experimental protocols validate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C is ideal for storage) .
  • Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation using HPLC .

How do structural analogs of this compound inform its potential therapeutic applications?

Q. Advanced Research Focus

  • Antimicrobial analogs : Piperazine-benzothiazole derivatives with fluoroaryl groups exhibit MIC values of 2–8 µg/mL against Acinetobacter baumannii .
  • Kinase inhibition : Analogous sulfonamide-piperazine compounds show IC50 values <100 nM against VEGFR-2 .
  • Neuroprotective activity : Benzothiazole-piperazine hybrids reduce oxidative stress in neuronal cells (EC50 ~10 µM) via Nrf2 pathway activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.